1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea
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Overview
Description
1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea is a complex organic compound with a unique structure that combines several functional groups, including imino, oxo, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a thiophenyl-substituted chromenone with an appropriate urea derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea involves its interaction with specific molecular targets and pathways. The compound’s imino and oxo groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The thiophenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and have been studied for their biological activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Dihydropyrimidin-2(1H)-ones: These compounds are synthesized using similar multicomponent reactions and have various biological applications.
Uniqueness
1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea is unique due to its combination of functional groups and the presence of the thiophenyl moiety, which imparts specific chemical and biological properties
Properties
CAS No. |
153790-56-8 |
---|---|
Molecular Formula |
C18H19N5O3S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(4-imino-8,8-dimethyl-6-oxo-5-thiophen-2-yl-7,9-dihydro-5H-chromeno[2,3-d]pyrimidin-3-yl)urea |
InChI |
InChI=1S/C18H19N5O3S/c1-18(2)6-9(24)12-10(7-18)26-16-14(13(12)11-4-3-5-27-11)15(19)23(8-21-16)22-17(20)25/h3-5,8,13,19H,6-7H2,1-2H3,(H3,20,22,25) |
InChI Key |
WDKLUUYPORTBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)N=CN(C3=N)NC(=O)N)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
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